

Crystal structure of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone derivatives

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Compound of Interest

Compound Name: 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone

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An In-Depth Technical Guide to the Crystal Structure of **2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone** Derivatives

Executive Summary

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically successful drugs.^{[1][2]} Its unique physicochemical properties, including the ability to modulate aqueous solubility and engage in specific hydrogen bonding, make it a valuable component in drug design.^[3] This guide focuses on a specific, promising subclass: **2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone** derivatives. The introduction of a hydroxyl group offers a potent handle for tuning molecular interactions, which are fundamental to biological activity.

Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction (SC-XRD) is paramount for rational drug design. It allows for the detailed analysis of molecular conformation, intramolecular geometries, and the intermolecular forces that govern crystal packing. This knowledge is indispensable for elucidating structure-activity relationships (SAR) and optimizing lead compounds for enhanced efficacy and safety. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the synthesis, crystallization, structural elucidation, and in-depth analysis of these important derivatives.

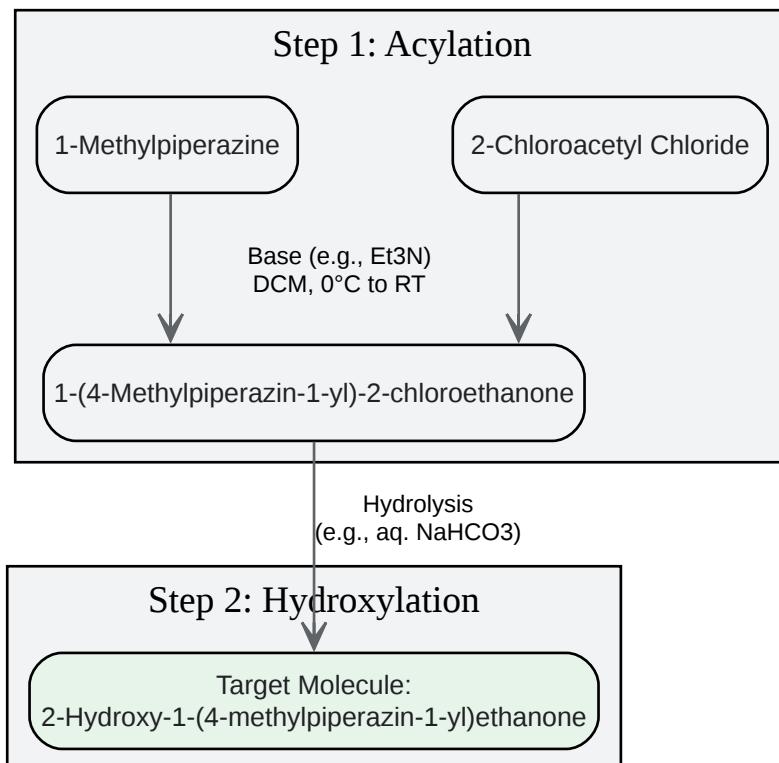
Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the successful synthesis of the target compound and the growth of high-quality single crystals. The purity of the compound and the precision of the crystallization process are critical determinants of the final structural resolution.

General Synthetic Pathway

The synthesis of the target scaffold can be achieved through a straightforward and robust nucleophilic acyl substitution. The core reaction involves the coupling of 1-methylpiperazine with a suitable 2-hydroxy-acetylating agent. A common and effective precursor is 2-chloroacetyl chloride, followed by hydrolysis, or more directly, using an activated form of glycolic acid.

A plausible synthetic route is outlined below. The choice of a base is critical to neutralize the HCl generated, driving the reaction to completion. The subsequent step would involve derivatization at other positions if required, but for the core structure, this two-step approach is efficient.



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Caption: Generalized synthetic workflow for the target compound.

The Imperative of High-Quality Crystals

Crystallization is far more than simple solidification; it is a purification process where molecules self-assemble into a highly ordered, repeating lattice.^{[4][5]} Only single, defect-free crystals are suitable for SC-XRD analysis. The process is governed by two key stages: nucleation (the initial formation of a stable crystal seed) and crystal growth.^[4] Control over parameters like supersaturation, temperature, and solvent choice is essential to grow crystals of adequate size and quality.^[5]

A significant challenge in pharmaceutical crystallization is polymorphism, where a compound can exist in multiple crystal forms with different arrangements and/or conformations.^{[6][7]} These polymorphs can exhibit different physical properties, including solubility and bioavailability, making crystallographic characterization a regulatory requirement.^[7]

Experimental Protocol: Single Crystal Growth via Slow Evaporation

This protocol describes a standard and widely used method for obtaining X-ray quality crystals. The principle is to slowly increase the concentration of the solute past its saturation point by allowing the solvent to evaporate, thereby inducing nucleation and controlled growth.^[8]

Materials:

- Purified **2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone** derivative (>99% purity).
- Screening solvents (e.g., Ethanol, Methanol, Acetonitrile, Ethyl Acetate, and binary mixtures).
- Small, clean glass vials (e.g., 4 mL).
- Vial caps with a pinhole or a system allowing slow solvent exchange.

Methodology:

- Solubility Screening (Causality): The choice of solvent is the most critical variable. An ideal solvent is one in which the compound is moderately soluble. If it is too soluble, it won't crystallize; if it is poorly soluble, it will precipitate as an amorphous powder. Test solubility in a range of solvents at room temperature and with gentle heating.
- Preparation of a Saturated Solution: Dissolve the compound (approx. 5-10 mg) in a minimal amount of the chosen solvent or solvent mixture in a clean vial. Gentle warming may be used to ensure complete dissolution.
- Filtration (Self-Validation): Filter the solution through a syringe filter (0.22 μm) into a new, dust-free vial. This step is crucial to remove any particulate matter that could act as uncontrolled nucleation sites, leading to a shower of tiny, unusable crystals.
- Slow Evaporation Setup: Cover the vial with a cap containing a small pinhole or cover it with paraffin film and puncture it with a needle. This restricts the rate of evaporation, which is key to growing large, well-ordered crystals rather than a polycrystalline powder.
- Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a lab bench, at a constant temperature. Temperature fluctuations can alter solubility and disrupt crystal growth.
- Monitoring and Harvesting: Monitor the vial daily. Crystals can form over a period of several days to weeks. Once crystals of sufficient size (approx. 0.1-0.3 mm) are observed, carefully harvest them using a cryo-loop or a fine spatula.

Structural Elucidation via Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.^[8] It relies on the principle that X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern that can be mathematically transformed into a model of the atomic structure.

Experimental Workflow

The process of determining a crystal structure is a well-defined workflow, from mounting the crystal to refining the final structural model.



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Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Protocol: From Crystal to Structure

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and flash-cooling with liquid nitrogen.
(Causality): Cryo-cooling (e.g., to 100 K) minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher-quality data.[8]
- Data Collection: The crystal is placed in an X-ray diffractometer and rotated in a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays from hundreds of different crystal orientations.[8]
- Data Processing: The raw data images are processed to determine the unit cell parameters, assign the crystal system and space group, and integrate the intensities of each reflection.
- Structure Solution: The initial atomic positions are determined from the processed data. This is typically achieved using "direct methods," a computational approach that won the Nobel Prize for its creators.[8]
- Structure Refinement: A least-squares refinement process iteratively adjusts the atomic positions, bond lengths, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.
- Validation: The final structure is validated using metrics like the R-factor (a measure of agreement) and by checking for chemical and geometric reasonability. The result is typically reported in a standard Crystallographic Information File (CIF).

Representative Crystallographic Data

The following table summarizes hypothetical but representative crystallographic data for a derivative of **2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone**, based on published data for

similar piperazine structures.[9][10][11]

Parameter	Representative Data	Description
Chemical Formula	<chem>C13H18N2O2</chem>	Example with an additional methyl group
Formula Weight	234.30 g/mol	Molar mass of the compound
Crystal System	Monoclinic	A common crystal system for such molecules
Space Group	P2 ₁ /c	A centrosymmetric space group
a (Å)	7.95	Unit cell dimension
b (Å)	12.05	Unit cell dimension
c (Å)	14.90	Unit cell dimension
β (°)	95.5	Unit cell angle
Volume (Å ³)	1420	Volume of the unit cell
Z	4	Number of molecules in the unit cell
T (K)	100(2) K	Temperature of data collection
R-factor (R1)	~0.045	A measure of the quality of the structural model

In-Depth Structural Analysis

The solved crystal structure provides a wealth of information beyond simple connectivity. A detailed analysis reveals conformational preferences and the non-covalent interactions that dictate the supramolecular assembly.

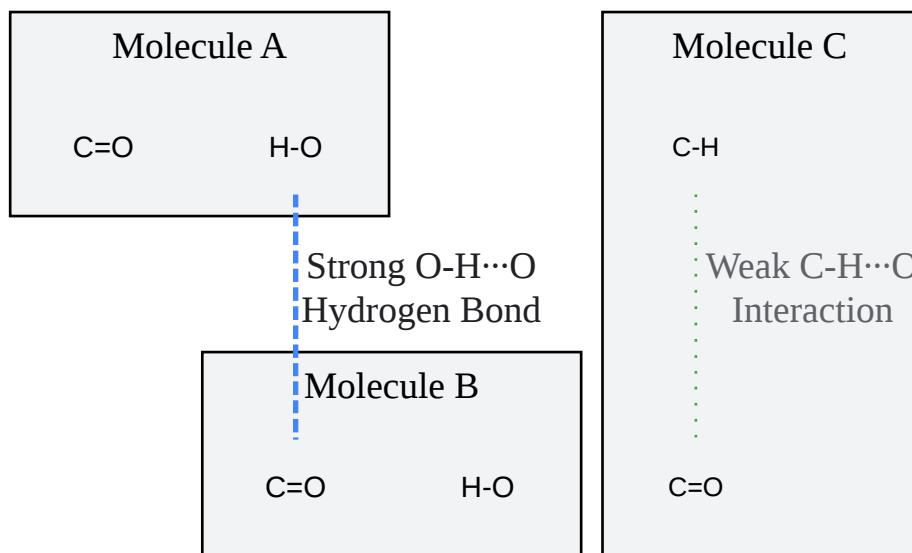
Conformational Analysis

- **Piperazine Ring Conformation:** As expected for a six-membered saturated heterocycle, the piperazine ring invariably adopts a stable chair conformation.[9][12] This conformation minimizes steric strain and torsional strain. Key parameters to analyze are the puckering parameters and the endocyclic torsion angles.
- **Amide Bond Planarity:** The C-N bond of the ethanone moiety (the amide bond) exhibits significant partial double bond character due to resonance.[13] This restricts rotation and enforces planarity among the carbonyl carbon, oxygen, nitrogen, and the two adjacent piperazine carbons. This planarity is a key structural feature influencing how the substituent interacts with the rest of the molecule.

Intermolecular Interactions and Crystal Packing

The solid-state structure is stabilized by a network of intermolecular interactions. The 2-hydroxy-ethanone moiety is specifically designed to participate in strong and directional hydrogen bonds.

- **O-H…O Hydrogen Bonds:** The primary and strongest interaction is expected to be a hydrogen bond between the hydroxyl group (-OH) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. This is a classic and robust interaction that often leads to the formation of chains or dimers within the crystal lattice.[9][11]
- **Other Weak Interactions:** In addition to the primary hydrogen bonds, the crystal packing is further stabilized by a network of weaker interactions, such as C-H…O, C-H…N, and potential C-H…π interactions if aromatic substituents are present.[14] These interactions, while individually weak, collectively contribute significantly to the overall stability of the crystal lattice.[15]



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Caption: Key intermolecular hydrogen bonding patterns.

Structure-Activity Relationship (SAR) and Implications for Drug Design

The ultimate goal of structural analysis in drug discovery is to inform the design of better molecules. The crystal structure provides a static snapshot that is invaluable for this purpose.

- **Receptor Binding Hypothesis:** The 3D structure allows for the generation of pharmacophore models. The precise orientation of the hydroxyl group, the carbonyl oxygen (as a hydrogen bond acceptor), and the methylpiperazine nitrogen (which can be protonated) defines the key interaction points for a potential biological target.
- **Conformational Rigidity and Flexibility:** The relative rigidity of the piperazine chair and the planar amide group reduces the conformational entropy upon binding, which can be energetically favorable. Understanding this "pre-organized" conformation helps in designing derivatives that fit optimally into a receptor's binding pocket.
- **Guided Derivatization:** Knowledge of the crystal packing reveals which parts of the molecule are involved in strong intermolecular interactions and which are exposed to the "outside". This can guide the synthetic chemist on where to add substituents to modulate properties

like solubility or to probe for additional receptor interactions without disrupting the core binding conformation.[1][3]

Conclusion

The crystallographic analysis of **2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone** derivatives provides indispensable insights for the fields of medicinal chemistry and drug development. Through a meticulous process of synthesis, crystallization, and single-crystal X-ray diffraction, a detailed three-dimensional picture of these molecules can be obtained. This guide has outlined the key experimental protocols and analytical considerations, from growing high-quality crystals to interpreting the nuances of intermolecular interactions. The resulting structural knowledge, particularly regarding the dominant chair conformation of the piperazine ring and the critical role of the hydroxyl group in directing hydrogen bonding, forms a solid foundation for understanding structure-activity relationships and driving the rational design of novel, more effective therapeutic agents.

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